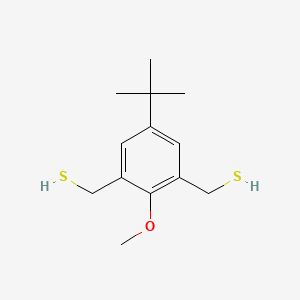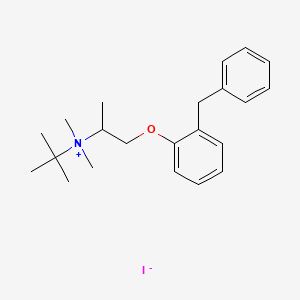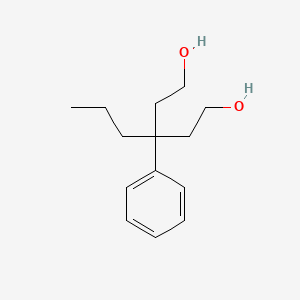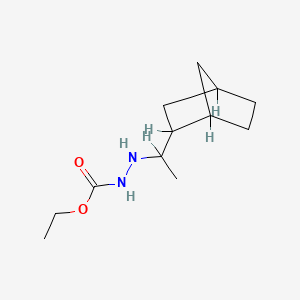
Tetrasodium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium oxide is a chemical compound that is often used in various industrial and scientific applications. It is known for its ability to act as a chelating agent, which means it can bind to metal ions and form stable complexes. This property makes it useful in a variety of fields, including water treatment, cosmetics, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrasodium oxide can be synthesized through the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide or an equivalent sodium base . This reaction results in the formation of a white solid that is highly soluble in water.
Industrial Production Methods
In industrial settings, this compound is produced by reacting ethylenediaminetetraacetic acid with sodium hydroxide under controlled conditions. The reaction is typically carried out in large reactors, and the resulting product is purified and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium oxide undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form different oxidation states.
Reduction: It can be reduced under specific conditions to form lower oxidation states.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
Tetrasodium oxide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which tetrasodium oxide exerts its effects involves its ability to bind to metal ions and form stable complexes. This chelating action helps to sequester metal ions and prevent them from participating in unwanted chemical reactions. The molecular targets and pathways involved in this process include the metal ions themselves and the various biological and chemical systems they interact with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium ethylenediaminetetraacetic acid: Similar to tetrasodium oxide but with only two sodium ions.
Ethylenediaminetetraacetic acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique in its ability to form stable complexes with metal ions, making it highly effective as a chelating agent. Its high solubility in water and ability to function under a wide range of pH conditions further enhance its versatility and usefulness in various applications .
Eigenschaften
CAS-Nummer |
89091-90-7 |
|---|---|
Molekularformel |
HNa4O+3 |
Molekulargewicht |
108.966 g/mol |
IUPAC-Name |
tetrasodium;hydroxide |
InChI |
InChI=1S/4Na.H2O/h;;;;1H2/q4*+1;/p-1 |
InChI-Schlüssel |
XSIXARXPTLGAOD-UHFFFAOYSA-M |
Kanonische SMILES |
[OH-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)
![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)





![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)


![sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B13777330.png)
![N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate](/img/structure/B13777331.png)
